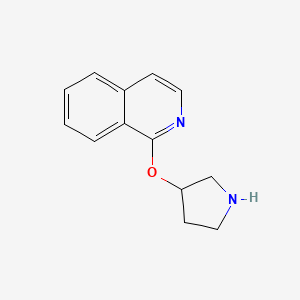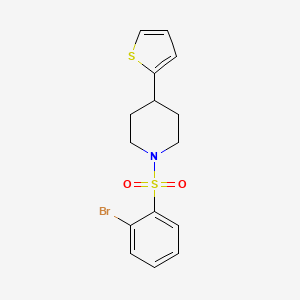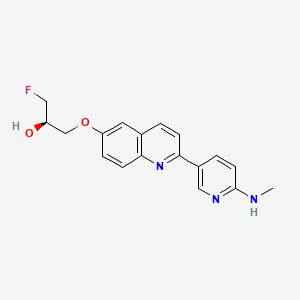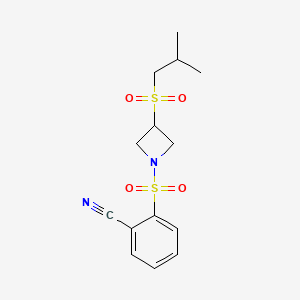
1-(3-pyrrolidinyloxy)Isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Structure : It belongs to the class of organic compounds known as isoquinolines and derivatives. These compounds consist of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .
Synthesis Analysis
Pyrrolo[2,1-a]isoquinolines, including derivatives like 1-(3-pyrrolidinyloxy)Isoquinoline, occur frequently in bioactive natural products and pharmaceutically important molecules. Various methodologies for constructing pyrrolo[2,1-a]isoquinolines have been reported, making their synthesis an easy and useful approach for producing artificial molecules with potential applications .
Molecular Structure Analysis
The molecular structure of 1-(3-pyrrolidinyloxy)Isoquinoline consists of a fused benzene and pyridine ring system. The compound’s chemical properties and reactivity are influenced by this arrangement .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Approaches
Researchers have developed innovative synthesis methods for pyrrolo[2,1-a]isoquinolines, a class closely related to 1-(3-pyrrolidinyloxy)Isoquinoline. For instance, a molecular iodine-catalyzed 1,3-dipolar cycloaddition/oxidation/aromatization cascade process has been reported, leveraging hydrogen peroxide as the terminal oxidant. This method facilitates the construction of pyrrolo[2,1-a]isoquinolines from simple dipolarophiles and tetrahydroisoquinolines without the need for a metal catalyst, achieving moderate to excellent yields (Huang et al., 2014).
Advanced Drug Design
3-(2-Pyridinyl)isoquinoline derivatives, which share a structural framework with 1-(3-pyrrolidinyloxy)Isoquinoline, have been explored as potential antagonists for the human adenosine A3 receptor. Through substitution at the 1-position, these compounds show promise in modulating receptor activity, highlighting the versatility of the isoquinoline scaffold in medicinal chemistry applications (van Muijlwijk-Koezen et al., 1998).
Green Chemistry Innovations
A KI/TBHP-catalyzed 1,3-dipolar cycloaddition/oxidation/aromatization cascade reaction has been introduced as a general, efficient, and environmentally friendly method to access biologically important pyrrolo[2,1-a]isoquinolines. This green chemistry approach utilizes nontoxic potassium iodide as a catalyst, with IOH generated in situ from the oxidation of KI and TBHP, offering a sustainable alternative for synthesizing complex heterocycles (Huang et al., 2014).
Photoredox Catalysis
The use of Rose Bengal in a visible light photoredox catalyzed oxidation/[3 + 2] cycloaddition/oxidative aromatization cascade has been demonstrated to synthesize pyrroloisoquinolines under mild, metal-free conditions. This method highlights the potential of photoredox catalysis in facilitating the construction of complex molecules efficiently and sustainably (Vila et al., 2014).
Drug Discovery and Medicinal Chemistry
The pyrrolo[2,1-a]isoquinoline scaffold has been identified as a promising structure in drug discovery, especially for its antiretroviral and antitumor activities. Synthetic approaches to access libraries of these compounds have been explored, along with their bioactivity, mechanism of action, and structure-activity relationships, underscoring the potential of this scaffold in the development of new antitumor drugs (Matveeva et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-pyrrolidin-3-yloxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-8-15-13(12)16-11-6-7-14-9-11/h1-5,8,11,14H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUMBYSMQNLGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-pyrrolidinyloxy)Isoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B2779869.png)
![(Z)-4-(tert-butyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2779870.png)

![N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2779872.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2779876.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2779879.png)

![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2779883.png)
